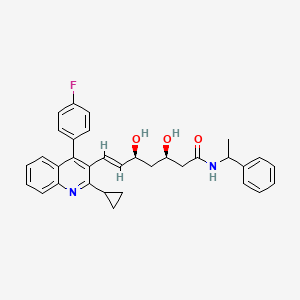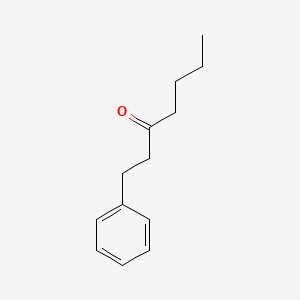
lithium hexacyanoferrate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium hexacyanoferrate(II) is a coordination compound with the formula Li4[Fe(CN)6] It belongs to the family of hexacyanoferrates, which are known for their unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium hexacyanoferrate(II) can be synthesized through the reaction of lithium salts with potassium hexacyanoferrate(II). One common method involves the mixing of lithium chloride (LiCl) with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in an aqueous solution. The reaction proceeds as follows:
4LiCl+K4[Fe(CN)6]→Li4[Fe(CN)6]+4KCl
The reaction is typically carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods
Industrial production of lithium hexacyanoferrate(II) often involves similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Hydrothermal synthesis is another method employed for the production of metal hexacyanoferrates, including lithium hexacyanoferrate(II). This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydrogen peroxide (H2O2), which converts the Fe(II) center to Fe(III):
2[Fe(CN)6]4−+H2O2+2H+→2[Fe(CN)6]3−+2H2O
Common Reagents and Conditions
Common reagents used in the reactions of lithium hexacyanoferrate(II) include hydrogen peroxide for oxidation and various acids for protonation. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from the oxidation of lithium hexacyanoferrate(II) include lithium hexacyanoferrate(III) and water. The compound can also form complexes with other metal ions through substitution reactions, leading to the formation of mixed-metal hexacyanoferrates .
Applications De Recherche Scientifique
Lithium hexacyanoferrate(II) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its open-channel structure that facilitates fast ion transport and framework stability.
Environmental Remediation: The compound is employed for the removal of heavy metal ions, such as cesium and rubidium, from nuclear waste solutions.
Catalysis: It serves as a catalyst in various redox reactions, including the oxidation of organic compounds.
Mécanisme D'action
The mechanism of action of lithium hexacyanoferrate(II) in redox reactions involves the transfer of electrons between the Fe(II) center and the oxidizing or reducing agents. In the case of oxidation by hydrogen peroxide, the reaction proceeds through the formation of free radical intermediates, which facilitate the conversion of Fe(II) to Fe(III) . The compound’s open-channel structure allows for efficient ion transport, making it suitable for applications in energy storage and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexacyanoferrate(II): Similar in structure but contains potassium ions instead of lithium.
Sodium hexacyanoferrate(II): Contains sodium ions and is used in similar applications, such as ion exchange and catalysis.
Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known pigment with similar structural properties but different applications, including medical use as an antidote for certain types of heavy metal poisoning.
Uniqueness
Lithium hexacyanoferrate(II) is unique due to its specific ion-exchange properties and its suitability as a cathode material in sodium-ion batteries. Its ability to form stable complexes with various metal ions and its high stability under different environmental conditions make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6FeLi4N6 |
|---|---|
Poids moléculaire |
239.8 g/mol |
Nom IUPAC |
tetralithium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Clé InChI |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



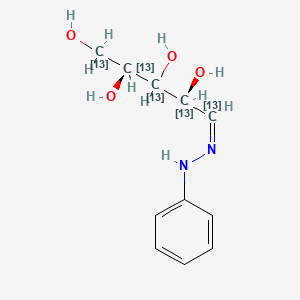
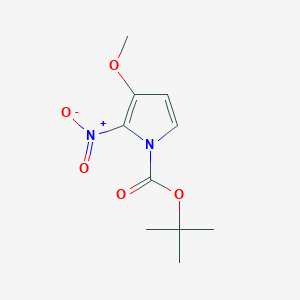
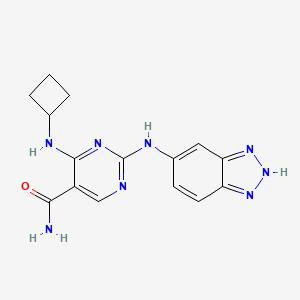
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
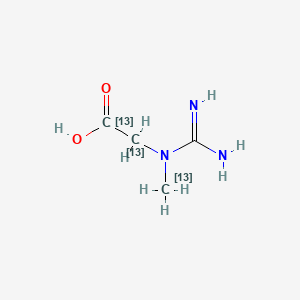
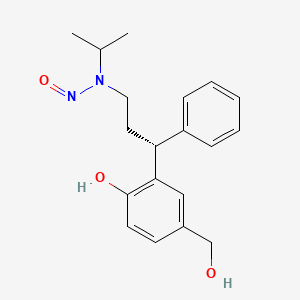
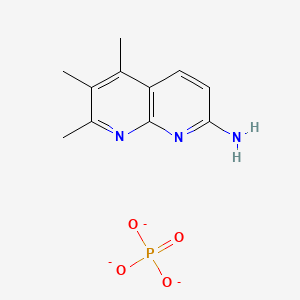
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
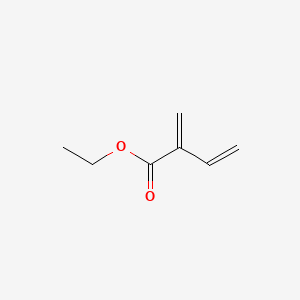
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
